

An In-depth Technical Guide to 2-Oxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxaspiro[4.5]decan-8-one, a unique spirocyclic ketone, holds potential as a versatile intermediate in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties and insights into its synthetic context. While the specific historical discovery and detailed experimental protocols for its synthesis are not extensively documented in readily available literature, this guide consolidates the existing knowledge and provides a framework for future research and application.

Introduction

Spirocyclic systems, characterized by two rings sharing a single common atom, are of significant interest in medicinal chemistry and materials science due to their rigid structures and novel three-dimensional shapes. The incorporation of heteroatoms, such as oxygen, into these scaffolds to form oxaspirocycles can further modulate their physicochemical properties, including solubility and lipophilicity. **2-Oxaspiro[4.5]decan-8-one**, with its combination of a tetrahydrofuran ring and a cyclohexanone moiety, represents a scaffold with potential for the development of novel chemical entities.

Chemical Structure:

Figure 1: Chemical structure of **2-Oxaspiro[4.5]decan-8-one**.

History and Discovery

Detailed information regarding the initial discovery and first synthesis of **2-Oxaspiro[4.5]decan-8-one** is not prominently available in the surveyed scientific literature. The compound is indexed with the CAS Registry Number 109006-16-8, suggesting its formal registration at a specific point in time, but the seminal publication describing its synthesis and characterization could not be definitively identified. The study of spirocyclic molecules gained significant momentum in the latter half of the 20th century, and it is likely that **2-Oxaspiro[4.5]decan-8-one** was first synthesized during this period as part of broader investigations into spirocyclic systems.

Physicochemical Properties

Quantitative data for **2-Oxaspiro[4.5]decan-8-one** is not extensively reported. The following table summarizes the basic chemical properties derived from chemical databases.

Property	Value	Source
CAS Registry Number	109006-16-8	Chemical Abstracts Service
Molecular Formula	C ₉ H ₁₄ O ₂	-
Molecular Weight	154.21 g/mol	-
Appearance	Not specified	-
Melting Point	Not specified	-
Boiling Point	Not specified	-
Solubility	Not specified	-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Oxaspiro[4.5]decan-8-one** could not be located in the reviewed literature. However, the synthesis of related spiroketones and oxaspirocycles suggests several potential synthetic strategies.

General Synthetic Approaches to Spiroketones

The construction of the spiro[4.5]decane framework can be achieved through various synthetic methodologies. One common approach involves the alkylation of a cyclic ketone precursor followed by an intramolecular cyclization.

A logical synthetic pathway could involve the Michael addition of a suitable nucleophile to a cyclohexanone derivative, followed by intramolecular cyclization to form the tetrahydrofuran ring.

[Click to download full resolution via product page](#)

Figure 2: A potential synthetic workflow for **2-Oxaspiro[4.5]decan-8-one**.

Potential Experimental Protocol (Hypothetical)

Based on general principles of organic synthesis for related structures, a hypothetical protocol is presented below. It is crucial to note that this is a theoretical pathway and has not been experimentally validated from the available literature.

Reaction: Synthesis of **2-Oxaspiro[4.5]decan-8-one** from 1,4-cyclohexanedione monoethylene ketal.

Materials:

- 1,4-Cyclohexanedione monoethylene ketal
- (3-Bromopropyl)magnesium bromide (Grignard reagent)
- Dry tetrahydrofuran (THF)
- Aqueous solution of hydrochloric acid (HCl)
- Sodium hydride (NaH)

- Anhydrous sodium sulfate
- Organic solvents for extraction (e.g., diethyl ether)

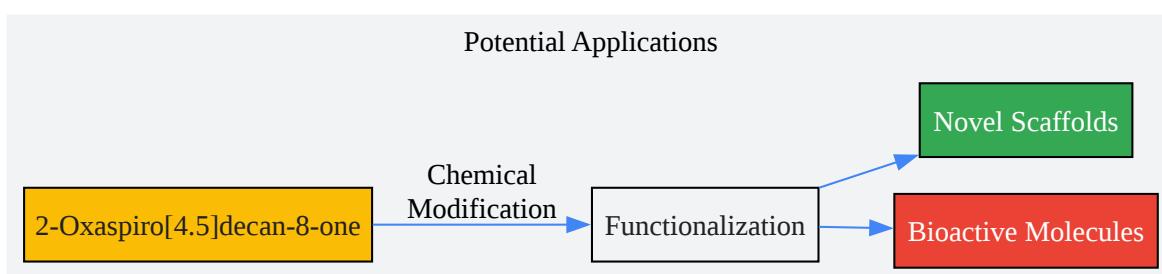
Procedure:

- Grignard Reaction: To a solution of 1,4-cyclohexanedione monoethylene ketal in dry THF under an inert atmosphere, add a solution of (3-bromopropyl)magnesium bromide dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then treated with a dilute aqueous solution of HCl to hydrolyze the ketal protecting group, yielding a hydroxy-ketone intermediate.
- Cyclization: The crude hydroxy-ketone is dissolved in dry THF, and sodium hydride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). This effects an intramolecular Williamson ether synthesis to form the spirocyclic ether.
- Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Oxaspiro[4.5]decan-8-one** has been found in the public domain. Characterization of the compound would be essential for any synthetic endeavor.

Expected Spectroscopic Features:


- ¹H NMR: Signals corresponding to the methylene protons of the cyclohexanone and tetrahydrofuran rings. The protons adjacent to the carbonyl group and the ether oxygen would be expected to have characteristic chemical shifts.

- ^{13}C NMR: A signal for the carbonyl carbon (typically in the range of 200-220 ppm), a signal for the spiro carbon, and signals for the other aliphatic carbons.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone (typically around 1715 cm^{-1}) and C-O stretching bands for the ether linkage.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (154.21 g/mol).

Applications in Research and Drug Development

While specific applications for **2-Oxaspiro[4.5]decan-8-one** are not well-documented, its structure suggests its utility as a building block in the synthesis of more complex molecules. Spiroketal and spiroketone moieties are present in a number of biologically active natural products and pharmaceutical agents.

The rigid spirocyclic core can be used to control the spatial orientation of appended functional groups, which is a key aspect of rational drug design. The ketone functionality provides a handle for further chemical modifications, such as reductive amination to introduce nitrogen-containing substituents or aldol reactions to build larger carbon skeletons.

[Click to download full resolution via product page](#)

Figure 3: Logical relationship of **2-Oxaspiro[4.5]decan-8-one** as a synthetic intermediate.

Conclusion

2-Oxaspiro[4.5]decan-8-one is a structurally interesting molecule with potential for applications in synthetic and medicinal chemistry. However, there is a notable lack of detailed information in the public domain regarding its history, synthesis, and specific applications. This guide has summarized the available data and proposed a potential synthetic route to encourage further investigation into this and related oxaspirocyclic systems. The development of a robust and well-characterized synthesis of **2-Oxaspiro[4.5]decan-8-one** would be a valuable contribution to the field and would enable the exploration of its potential in drug discovery and materials science. Further research is warranted to fully elucidate the properties and potential of this intriguing spirocycle.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxaspiro[4.5]decan-8-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189687#discovery-and-history-of-2-oxaspiro-4-5-decan-8-one\]](https://www.benchchem.com/product/b189687#discovery-and-history-of-2-oxaspiro-4-5-decan-8-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com